

# Technical Guide: Saxagliptin-13C3 Certificate of Analysis and Purity Assessment

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## Compound of Interest

Compound Name: Saxagliptin-13C3

Cat. No.: B1141353

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This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of **Saxagliptin-13C3**, a stable isotope-labeled internal standard crucial for the accurate quantification of Saxagliptin in various matrices. This document outlines the typical specifications, impurity profile, and detailed analytical methodologies used for its characterization.

## Certificate of Analysis: Representative Data

A Certificate of Analysis (CoA) for **Saxagliptin-13C3** provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, the following table summarizes the typical data found on a CoA.

Test	Specification	Typical Value	Method Reference
Appearance	White to off-white solid	Conforms	Visual Inspection
Identity	Conforms to structure	Conforms	<sup>1</sup> H-NMR, MS
Chemical Purity (by HPLC)	≥ 98.0%	99.5%	In-house HPLC method
Isotopic Purity	≥ 99% atom % <sup>13</sup> C	99.2% atom % <sup>13</sup> C	Mass Spectrometry
Residual Solvents	Meets USP <467> requirements	Conforms	GC-HS
Water Content	≤ 1.0%	0.2%	Karl Fischer Titration
Related Substances (by HPLC)	Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0%	Individual Impurity: < 0.1% Total Impurities: 0.3%	In-house HPLC method

## Impurity Profile and Related Substances

Impurity profiling is essential to ensure the quality and safety of pharmaceutical compounds. For **Saxagliptin-13C3**, potential impurities can arise from the synthetic process or degradation. Common related substances are listed below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Impurity Name	CAS Number	Molecular Formula	Molecular Weight
Saxagliptin	361442-04-8	C <sub>18</sub> H <sub>25</sub> N <sub>3</sub> O <sub>2</sub>	315.41
Hydroxy Saxagliptin-13C3	1346597-23-6	C <sub>15</sub> <sup>13</sup> C <sub>3</sub> H <sub>25</sub> N <sub>3</sub> O <sub>3</sub>	334.39
Saxagliptin Keto Impurity	N/A	C <sub>18</sub> H <sub>23</sub> N <sub>3</sub> O <sub>2</sub>	313.39
Saxagliptin 3-Deoxy Impurity	361441-98-7	C <sub>18</sub> H <sub>25</sub> N <sub>3</sub> O	299.41
Saxagliptin Cyclic Amidine Impurity	1350800-76-8	N/A	N/A

## Experimental Protocols for Purity Determination

The purity of **Saxagliptin-13C3** is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

### Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common method for the quantification of Saxagliptin and its impurities is RP-HPLC with UV detection.[\[4\]](#)[\[5\]](#)

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: Grace C18 (250mm x 4.6mm, 5 µm particle size) or equivalent.[\[4\]](#)
- Mobile Phase: A mixture of methanol and water (80:20 v/v).[\[4\]](#)
- Flow Rate: 0.8 mL/min.[\[4\]](#)
- Injection Volume: 20 µL.[\[4\]](#)
- Detection Wavelength: 212 nm.[\[4\]](#)
- Standard Preparation: A stock solution of Saxagliptin HCl is prepared by accurately weighing and dissolving the standard in the diluent to a concentration of 1000 ppm. Further dilutions are made to prepare working standards of desired concentrations (e.g., 10-50 µg/mL).[\[4\]](#)
- Sample Preparation: The **Saxagliptin-13C3** sample is accurately weighed and dissolved in the diluent to a known concentration.
- Analysis: The standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.

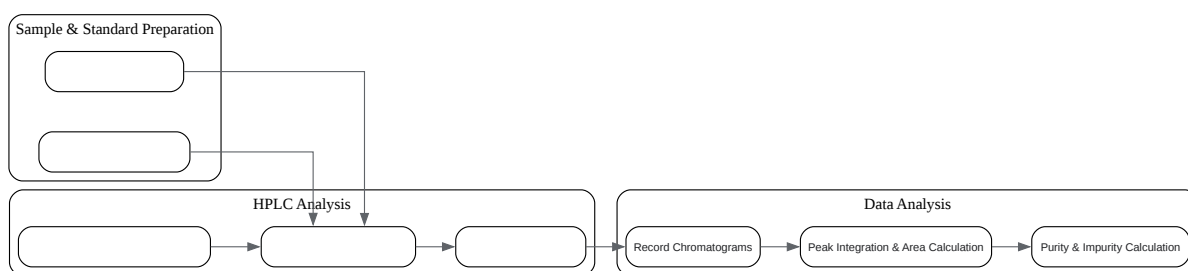
### High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a simple and rapid method for the quantitative analysis of Saxagliptin.[\[6\]](#)

- Stationary Phase: Silica gel 60 F<sub>254</sub> aluminum plates (10 x 10 cm).[6]
- Mobile Phase: A mixture of Methanol and Chloroform (6:4 v/v).[6]
- Standard Preparation: A stock solution of Saxagliptin (100 µg/mL) is prepared by dissolving 10 mg in 100 mL of methanol.[6]
- Sample Application: A specific volume of the standard and sample solutions are applied to the HPTLC plate as bands.
- Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
- Densitometric Analysis: The developed plate is scanned at a wavelength of 222 nm.[6] The R<sub>f</sub> value for Saxagliptin is typically around 0.50 ± 0.02.[6]
- Quantification: The peak areas are recorded, and the amount of Saxagliptin in the sample is determined by comparison with the standard.

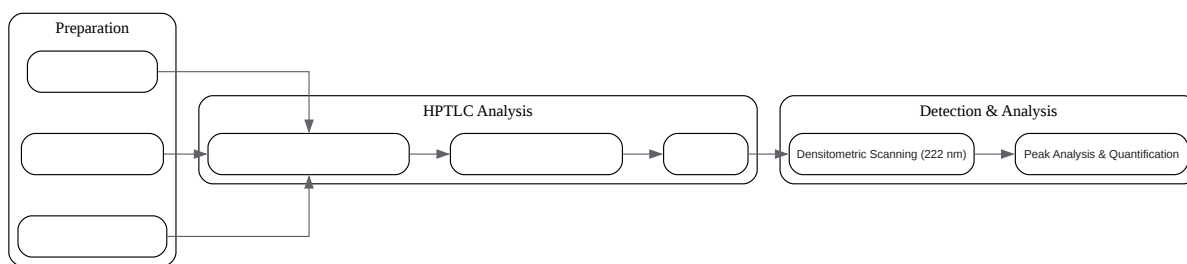
## Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the analysis of **Saxagliptin-13C3**.



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Caption: Workflow for RP-HPLC analysis of **Saxagliptin-13C3**.



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Caption: Workflow for HPTLC analysis of **Saxagliptin-13C3**.

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